molecular formula C13H15NO2 B15312130 3-(1,2-Dimethyl-1H-indol-3-yl)propanoic acid CAS No. 75535-74-9

3-(1,2-Dimethyl-1H-indol-3-yl)propanoic acid

Cat. No.: B15312130
CAS No.: 75535-74-9
M. Wt: 217.26 g/mol
InChI Key: HECVMOZJLQZOLF-UHFFFAOYSA-N
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Description

3-(1,2-Dimethyl-1H-indol-3-yl)propanoic acid is a synthetic indole derivative characterized by a propanoic acid substituent at the 3-position of the indole ring and methyl groups at the 1- and 2-positions. Indole derivatives are widely studied for their pharmacological relevance, including anti-inflammatory, antimicrobial, and enzyme-modulating activities .

Properties

CAS No.

75535-74-9

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-(1,2-dimethylindol-3-yl)propanoic acid

InChI

InChI=1S/C13H15NO2/c1-9-10(7-8-13(15)16)11-5-3-4-6-12(11)14(9)2/h3-6H,7-8H2,1-2H3,(H,15,16)

InChI Key

HECVMOZJLQZOLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-Dimethyl-1H-indol-3-yl)propanoic acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of indole with propanoic acid derivatives in the presence of catalysts and solvents . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(1,2-Dimethyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemistry: In chemistry, 3-(1,2-Dimethyl-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific receptors .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-(1,2-Dimethyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
3-(1,2-Dimethyl-1H-indol-3-yl)propanoic acid 1,2-dimethylindole + propanoic acid C₁₃H₁₅NO₂ 217.26 (calculated) High lipophilicity (predicted) N/A
3-(1-Methyl-1H-indol-3-yl)propanoic acid 1-methylindole + propanoic acid C₁₂H₁₃NO₂ 203.24 Non-polymer, chiral center absent
3-(5-Methoxy-1H-indol-3-yl)propanoic acid 5-methoxyindole + propanoic acid C₁₂H₁₃NO₃ 219.24 Increased polarity due to methoxy group
3-[2-(4-Fluorophenyl)-1H-indol-3-yl]propanoic acid 2-(4-fluorophenyl)indole + propanoic acid C₁₇H₁₄FNO₂ 295.30 (calculated) Halogen bonding potential
3-(2-Benzhydryl-1H-indol-3-yl)propanoic acid 2-benzhydrylindole + propanoic acid C₂₄H₂₁NO₂ 363.43 (calculated) High steric hindrance
3-(2,6-Dimethyl-octahydronaphthalen-1-yl)propanoic acid Bicyclic system + propanoic acid C₁₅H₂₄O₂ 236.35 (calculated) Anti-atherosclerotic activity
Key Observations:
  • Lipophilicity: The 1,2-dimethyl substitution in the target compound likely increases lipophilicity compared to analogs like 3-(5-methoxy-1H-indol-3-yl)propanoic acid, where the methoxy group enhances polarity .
  • Steric Effects : Bulky substituents (e.g., benzhydryl in ) reduce molecular flexibility and may hinder binding to flat receptor sites.
  • Electronic Effects: Electron-withdrawing groups (e.g., fluorine in ) increase acidity of the propanoic acid moiety, influencing solubility and protein interactions.

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